N(4), O(2')-Dimethylcytidine

Description

Properties

IUPAC Name |

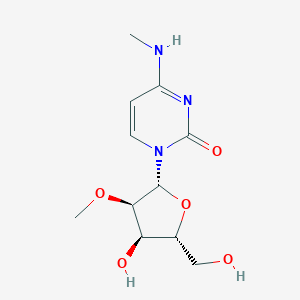

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXGRQLXOMSOMV-PEBGCTIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156571 |

Source

|

| Record name | N(4), O(2')-Dimethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13048-95-8 |

Source

|

| Record name | N(4), O(2')-Dimethylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4), O(2')-Dimethylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of N(4),O(2')-Dimethylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(4),O(2')-Dimethylcytidine (m⁴Cm) is a modified ribonucleoside found in ribosomal RNA (rRNA), where it plays a crucial role in fine-tuning ribosome function and ensuring translational fidelity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of m⁴Cm. Detailed experimental protocols for its synthesis, though adapted from related compounds due to a lack of a specific published procedure, are presented alongside methods for its characterization. The document summarizes key quantitative data and explores the compound's impact on ribosomal activity, offering valuable insights for researchers in chemical biology, drug discovery, and molecular biology.

Introduction

Post-transcriptional modifications of RNA add a layer of complexity to the flow of genetic information, significantly impacting RNA structure, stability, and function. Methylation is one of the most prevalent modifications, and doubly methylated nucleosides, such as N(4),O(2')-Dimethylcytidine, are of particular interest. Found in the 16S rRNA of Escherichia coli, m⁴Cm is strategically located in the P-site of the ribosome, where it is believed to contribute to the correct positioning of the mRNA and tRNA during protein synthesis.[1] Understanding the synthesis and properties of this modified nucleoside is essential for elucidating its precise biological role and for the development of novel therapeutic agents that target ribosomal function.

Synthesis of N(4),O(2')-Dimethylcytidine

Experimental Protocol: Synthesis of N(4),O(2')-Dimethylcytidine (Adapted)

This protocol is adapted from established methods for the synthesis of methylated cytidine analogues.

Step 1: Protection of Uridine

-

Starting Material: Uridine.

-

Procedure: Protect the 3' and 5' hydroxyl groups of uridine using a suitable protecting group, such as TBDMS (tert-butyldimethylsilyl) or Ac (acetyl) groups, following standard protocols. This prevents unwanted reactions at these positions in subsequent steps.

-

Purification: Purify the 3',5'-O-bis-protected uridine by silica gel chromatography.

Step 2: Activation of the C4 Position

-

Starting Material: 3',5'-O-bis-protected uridine.

-

Procedure: Activate the C4 position of the uracil ring to facilitate nucleophilic substitution. This is commonly achieved by treating the protected uridine with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).

-

Purification: The resulting O⁴-activated intermediate is purified by silica gel chromatography.

Step 3: Methylamination at the N4 Position

-

Starting Material: O⁴-activated 3',5'-O-bis-protected uridine.

-

Procedure: React the activated intermediate with an aqueous solution of methylamine (MeNH₂) in a solvent like tetrahydrofuran (THF). This will introduce the methyl group at the N4 position.

-

Purification: Purify the resulting N⁴-methylcytidine derivative by silica gel chromatography.

Step 4: Methylation of the 2'-Hydroxyl Group

-

Starting Material: Protected N⁴-methylcytidine.

-

Procedure: Perform a selective methylation of the 2'-hydroxyl group. This can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent. Careful control of stoichiometry and reaction conditions is crucial to ensure selective 2'-O-methylation.

-

Purification: Purify the doubly methylated product by silica gel chromatography.

Step 5: Deprotection

-

Starting Material: Fully protected N(4),O(2')-Dimethylcytidine.

-

Procedure: Remove the protecting groups from the 3' and 5' hydroxyls. The choice of deprotection agent depends on the protecting groups used. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is typically used. For acetyl groups, basic hydrolysis is employed.

-

Final Purification: Purify the final product, N(4),O(2')-Dimethylcytidine, using high-performance liquid chromatography (HPLC).

Visualization of the Synthetic Workflow

Caption: Generalized synthetic pathway for N(4),O(2')-Dimethylcytidine.

Physicochemical Properties

The physicochemical properties of N(4),O(2')-Dimethylcytidine are essential for its characterization and for understanding its behavior in biological systems.

General Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₇N₃O₅ |

| Molecular Weight | 271.27 g/mol |

| IUPAC Name | 4-(methylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]pyrimidin-2(1H)-one |

| CAS Number | 13048-95-8 |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of N(4),O(2')-Dimethylcytidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H1'), the ribose protons (H2', H3', H4', H5', H5''), the pyrimidine ring protons (H5 and H6), and the methyl protons of the N-methyl and O-methyl groups.

-

¹³C NMR: The carbon spectrum would display distinct resonances for the carbons of the pyrimidine base, the ribose sugar, and the two methyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide structural information. The cleavage of the glycosidic bond between the base and the ribose is a common fragmentation pathway for nucleosides.

| Ion | Expected m/z |

| [M+H]⁺ | 272.1241 |

| [M+Na]⁺ | 294.1060 |

Biological Function and Significance

N(4),O(2')-Dimethylcytidine is a naturally occurring modified nucleoside found in ribosomal RNA. Its presence is not merely decorative; it has significant implications for the structure and function of the ribosome.

Role in Ribosome Structure and Function

N(4),O(2')-Dimethylcytidine has been identified at position 1402 in the 16S rRNA of E. coli.[1] This position is located within the P-site of the small ribosomal subunit, a critical region for the decoding of mRNA. The methylation at the N4 position of cytosine can affect its hydrogen bonding potential with guanine, potentially influencing the codon-anticodon interactions. The 2'-O-methylation of the ribose is known to confer conformational rigidity to the sugar pucker, which can contribute to the overall stability of the rRNA structure.

The presence of m⁴Cm is thought to fine-tune the local structure of the P-site, ensuring the correct positioning of the tRNA and the fidelity of translation.[1]

Potential Therapeutic Relevance

Given its role in the essential process of protein synthesis, enzymes involved in the modification of rRNA, such as the methyltransferases responsible for the synthesis of m⁴Cm, represent potential targets for the development of novel antibiotics. Furthermore, some modified nucleosides have shown promise as anticancer agents. For instance, the related compound N,N-Dimethyl-2'-O-methylcytidine has been reported to exhibit anticancer activity by selectively inhibiting DNA synthesis.[3] This suggests that N(4),O(2')-Dimethylcytidine and its derivatives could be explored for their therapeutic potential.

Visualization of the Role of N(4),O(2')-Dimethylcytidine in Translation

Caption: Biogenesis and functional role of m4Cm in the ribosome.

Experimental Protocols for Characterization

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detection and quantification of modified nucleosides in biological samples.

-

Sample Preparation: Hydrolyze RNA samples to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., calf intestinal alkaline phosphatase).

-

Chromatographic Separation: Separate the nucleosides using reversed-phase HPLC. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detect the eluted nucleosides using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) for targeted quantification, monitoring the transition from the protonated molecular ion ([M+H]⁺) to a characteristic fragment ion (e.g., the protonated base).

Conclusion

N(4),O(2')-Dimethylcytidine is a significant modified nucleoside that underscores the importance of the epitranscriptome in regulating fundamental biological processes. Its synthesis, while not yet described in a dedicated full paper, can be achieved through established chemical strategies. The physicochemical and spectroscopic properties of m⁴Cm provide the basis for its identification and study. Its specific location and function within the ribosome highlight its role in maintaining the fidelity of protein synthesis. Further research into the enzymes that synthesize m⁴Cm and its precise mechanism of action will not only deepen our understanding of ribosome biology but may also open new avenues for therapeutic intervention. This guide provides a foundational resource for researchers embarking on the study of this fascinating and functionally important molecule.

References

An In-depth Technical Guide on the Biological Role of N(4),O(2')-Dimethylcytidine in RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(4),O(2')-Dimethylcytidine (m4Cm) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the N4 position of the cytidine base and another to the 2'-hydroxyl group of the ribose sugar. This dual modification is a rare but significant feature found primarily in the ribosomal RNA (rRNA) of bacteria. Its presence in functionally critical regions of the ribosome suggests a crucial role in the fine-tuning of protein synthesis. This technical guide provides a comprehensive overview of the biological significance of m4Cm, its biosynthesis, its impact on RNA function, and detailed methodologies for its study.

Biosynthesis of N(4),O(2')-Dimethylcytidine (m4Cm)

The formation of m4Cm is a two-step enzymatic process that occurs post-transcriptionally on the 16S rRNA of the small ribosomal subunit (30S) in bacteria such as Escherichia coli. This sequential modification involves two distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

-

N4-methylation by RsmH: The first step is the methylation of the exocyclic N4 amino group of cytidine. This reaction is catalyzed by the enzyme RsmH. In E. coli, the target for this modification is cytidine 1402 (C1402) within the 16S rRNA. The RsmH enzyme recognizes the 30S subunit as its substrate, indicating that this modification occurs during the later stages of ribosome biogenesis.

-

2'-O-methylation by RsmI: Following the action of RsmH, the 2'-hydroxyl group of the newly formed N4-methylcytidine (m4C) is methylated by the enzyme RsmI. This results in the final N(4),O(2')-dimethylcytidine (m4Cm) modification. Similar to RsmH, RsmI acts on the assembled 30S subunit.

The sequential nature of this process, with N4-methylation preceding 2'-O-methylation, highlights a coordinated enzymatic pathway for the maturation of rRNA.

Biosynthesis of m4Cm via sequential methylation by RsmH and RsmI.

Biological Role and Functional Significance

The m4Cm modification at position C1402 of the 16S rRNA is located in a functionally critical region of the ribosome known as the P-site (peptidyl-tRNA binding site). This strategic placement allows it to influence the decoding process and maintain translational fidelity.

Fine-Tuning of the P-site and Translation Fidelity

The C1402 nucleotide directly interacts with the P-site codon of the messenger RNA (mRNA). The dual methylation to form m4Cm is thought to fine-tune the shape and function of the P-site, thereby increasing the fidelity of decoding.[1] Studies on bacterial strains lacking either RsmH or RsmI have shown defects in translational fidelity, including an increase in stop codon readthrough and a decrease in the maintenance of the mRNA reading frame. The conformational rigidity conferred by the N4-acetylation and 2'-O-methylation has been suggested to play a role in the structural stabilization of RNA, which is particularly important at high temperatures.[2]

Role in Stress Response and Bacterial Virulence

The m4Cm modification has been implicated in the bacterial response to cellular stress. In Staphylococcus aureus, the deletion of either rsmI or rsmH leads to increased sensitivity to oxidative stress.[3] This suggests that the methyl modifications of cytidine at this position contribute to bacterial resistance to oxidative stress encountered in host environments. Consequently, these modifications have been identified as novel virulence factors in S. aureus.[3][4] The absence of these modifications attenuates the virulence of the bacteria.[3][4]

Quantitative Data

Currently, there is a lack of published data on the precise stoichiometry of the m4Cm modification at position C1402 in the 16S rRNA of E. coli or other bacteria under varying growth conditions. While its presence is well-established at this specific site, the extent to which this site is modified and whether the level of modification is dynamic in response to environmental stimuli remains an area for further investigation.

| Modification | Organism | RNA Type | Position | Stoichiometry | Reference |

| m4Cm | E. coli | 16S rRNA | C1402 | Not Reported | [5] |

| m4Cm | S. aureus | 16S rRNA | C1412 | Not Reported | [3][4] |

Experimental Protocols

The study of m4Cm involves its identification and quantification, which is primarily achieved through mass spectrometry-based techniques. Sequencing-based methods can be adapted to map its location.

Quantification of m4Cm by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides.

a. RNA Hydrolysis to Nucleosides

This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides.

-

Materials:

-

Purified RNA sample (1-5 µg)

-

Nuclease P1 (e.g., from Penicillium citrinum)

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium acetate buffer (10 mM, pH 5.3)

-

Ammonium bicarbonate buffer (e.g., 2 M)

-

Ultrapure water

-

Microcentrifuge tubes

-

Heating block or thermomixer

-

-

Protocol:

-

To 1-5 µg of RNA in a microcentrifuge tube, add 2 µL of 10 mM ammonium acetate buffer (pH 5.3).

-

Add 1-2 units of Nuclease P1.

-

Incubate the reaction at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.

-

Add 2 µL of 2 M ammonium bicarbonate solution to adjust the pH to approximately 8.0.[6]

-

Add 1 unit of Bacterial Alkaline Phosphatase to dephosphorylate the mononucleotides.[6]

-

Incubate at 37°C for 2 hours.[6]

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.

-

Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

-

b. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is commonly used for nucleoside separation.[1]

-

Mobile Phase A: A volatile buffer such as 50 mM phosphate buffer (pH 5.8) or an MS-compatible buffer like 0.1% formic acid in water.[1]

-

Mobile Phase B: Acetonitrile or methanol.[1]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides. A typical gradient might be 5% to 50% B over 20 minutes.

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions: Specific precursor-to-product ion transitions for m4Cm need to be determined using a synthesized standard. Based on the structure, the likely precursor ion ([M+H]+) would be m/z 272.1. The major product ion would correspond to the fragmented base, N4-methylcytosine, with an m/z of 126.1.

-

m4Cm: Q1: 272.1 -> Q3: 126.1 (and other potential fragments)

-

Canonical Cytidine (C): Q1: 244.1 -> Q3: 112.1

-

-

Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of a synthesized m4Cm standard. Stable isotope-labeled internal standards are recommended for the highest accuracy.

-

Workflow for the quantification of m4Cm using LC-MS/MS.

Mapping of m4Cm by Sequencing-Based Methods

Mapping the precise location of m4Cm requires a combination of techniques, as no single sequencing method can currently identify this dual modification directly. RiboMethSeq is a powerful method for identifying 2'-O-methylated nucleotides.

a. RiboMethSeq Protocol for 2'-O-Methylation Mapping

This method relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.

-

Materials:

-

Total RNA (1 ng to 1 µg)

-

Alkaline hydrolysis buffer (e.g., 50 mM sodium carbonate, pH 9.2)

-

T4 Polynucleotide Kinase (PNK)

-

RNA ligase

-

3' and 5' sequencing adapters

-

Reverse transcriptase

-

PCR amplification reagents

-

Illumina sequencing platform

-

-

Protocol Overview:

-

Random Alkaline Fragmentation: The RNA is partially hydrolyzed in an alkaline buffer at 95°C. The duration of this step is critical to achieve the desired fragment size distribution.

-

End Repair: The resulting RNA fragments have 2',3'-cyclic phosphate or 2'/3'-phosphate at their 3' ends and 5'-hydroxyl groups. The 3' ends are dephosphorylated, and the 5' ends are phosphorylated using T4 PNK.

-

Adapter Ligation: Sequencing adapters are ligated to the 3' and 5' ends of the RNA fragments.

-

Reverse Transcription and PCR: The ligated fragments are reverse transcribed into cDNA and then amplified by PCR to generate a sequencing library.

-

High-Throughput Sequencing: The library is sequenced on an Illumina platform.

-

Data Analysis: The sequencing reads are mapped to the reference genome or transcriptome. The positions of 2'-O-methylation are identified as gaps in the coverage of the 5' and 3' ends of the mapped reads, as the phosphodiester bond adjacent to the modification is protected from cleavage.

-

b. Identification of the Base at the 2'-O-Methylated Site

Since RiboMethSeq only identifies the position of the 2'-O-methylation, additional methods would be required to confirm that the base at that position is N4-methylcytidine. This could involve:

-

Targeted Mass Spectrometry: After identifying a potential m4Cm site by RiboMethSeq, an RNA fragment containing this site can be isolated (e.g., by hybridization with a biotinylated probe) and analyzed by LC-MS/MS to confirm the identity of the modified nucleoside.

-

Genetic Approaches: Analyzing the modification status in knockout strains for rsmH and rsmI can provide strong evidence. A loss of the 2'-O-methylation signal at the specific site in an rsmI knockout, and a change in the underlying base modification in an rsmH knockout (as detected by other means), would support the presence of m4Cm.

Workflow for mapping 2'-O-methylated sites using RiboMethSeq.

Conclusion

N(4),O(2')-Dimethylcytidine is a highly specific RNA modification with a significant role in bacterial ribosome function. Its biosynthesis via a two-step enzymatic pathway and its location in the P-site of the 16S rRNA underscore its importance in maintaining translational fidelity and responding to cellular stress. While its presence and general function are established, further research is needed to elucidate the quantitative dynamics of this modification and its broader distribution across the bacterial kingdom. The methodologies outlined in this guide provide a framework for researchers to investigate the intriguing biology of m4Cm and its potential as a target for novel antibacterial strategies.

References

Unveiling N(4),O(2')-Dimethylcytidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(4),O(2')-Dimethylcytidine (m4Cm) is a rare, post-transcriptionally modified nucleoside found in the 16S ribosomal RNA of Escherichia coli. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, synthesis, and biological significance of m4Cm. It is intended to serve as a core resource for researchers in the fields of molecular biology, drug discovery, and epitranscriptomics. This document details the enzymatic machinery responsible for its biosynthesis, its precise location within the ribosome, and its crucial role in maintaining translational fidelity. Detailed experimental protocols for its synthesis and characterization are provided, alongside curated quantitative data and visual diagrams of its biosynthetic pathway to facilitate a deeper understanding of this unique RNA modification.

Discovery and Initial Characterization

N(4),O(2')-Dimethylcytidine was first identified as a naturally occurring modified nucleoside in the 16S ribosomal RNA of Escherichia coli by Nichols and Lane in 1968. Their seminal work laid the foundation for understanding the chemical diversity of RNA.

Isolation and Purification from E. coli 16S rRNA

The initial isolation of m4Cm involved the enzymatic hydrolysis of 16S rRNA followed by a series of chromatographic steps to separate the constituent nucleosides.

Experimental Protocol: Isolation of m4Cm from E. coli 16S rRNA (Adapted from Nichols and Lane, 1968)

-

Extraction of rRNA: Isolate total RNA from E. coli cells and purify the 16S rRNA fraction using sucrose gradient centrifugation.

-

Enzymatic Digestion: Hydrolyze the purified 16S rRNA to its constituent nucleosides using a combination of snake venom phosphodiesterase and bacterial alkaline phosphatase.

-

Chromatographic Separation:

-

Subject the nucleoside digest to column chromatography on Dowex-1 (formate form) to separate the nucleosides based on charge.

-

Further purify the fractions containing m4Cm using paper chromatography in multiple solvent systems (e.g., n-butanol-acetic acid-water and isopropanol-ammonia-water).

-

-

Identification: Elute the purified nucleoside and characterize it using UV spectroscopy and chemical analysis.

Physicochemical Characterization

The structure of N(4),O(2')-Dimethylcytidine was elucidated through a combination of spectroscopic and chemical methods.

| Property | Value/Description | Reference |

| UV Absorption Maxima | pH 1: 280 nm, pH 7: 271 nm, pH 13: 271 nm | |

| Molar Extinction Coeff. | ε271 at pH 7 = 9.0 x 103 M-1cm-1 | |

| Structure Confirmation | Periodate oxidation and subsequent borohydride reduction |

Chemical Synthesis of N(4),O(2')-Dimethylcytidine

The unambiguous synthesis of N(4),O(2')-Dimethylcytidine was achieved by Nyilas and Chattopadhyaya in 1986, confirming the structure of the naturally occurring nucleoside.

Synthetic Strategy

The synthesis involves a multi-step process starting from a protected uridine derivative.

Experimental Protocol: Chemical Synthesis of N(4),O(2')-Dimethylcytidine (Adapted from Nyilas and Chattopadhyaya, 1986)

-

Protection of Uridine: Start with 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine.

-

O(2')-Methylation: Methylate the 2'-hydroxyl group using a suitable methylating agent (e.g., methyl iodide in the presence of a base).

-

Conversion to Cytidine: Convert the O4-uracil moiety to the N4-amino group of cytidine via a 4-triazolide intermediate followed by amination.

-

N(4)-Methylation: Introduce the N4-methyl group using a selective methylating agent.

-

Deprotection: Remove the protecting groups to yield N(4),O(2')-Dimethylcytidine.

-

Purification: Purify the final product using silica gel chromatography and characterize by 1H NMR and mass spectrometry.

| Step | Reagents and Conditions | Yield (%) |

| O(2')-Methylation | CH3I, Ag2O, DMF | ~70 |

| Conversion to N4-Amino | 1. (C6H5)3P, DEAD, Phthalimide; 2. Hydrazine hydrate | ~60 |

| N(4)-Methylation | Formaldehyde, Sodium cyanoborohydride | ~85 |

| Deprotection | TBAF in THF | >90 |

| Overall Yield | ~30-35 |

Enzymatic Biosynthesis and Biological Role

In E. coli, N(4),O(2')-Dimethylcytidine is found at a single, highly conserved position (C1402) in the 16S rRNA, located in the P-site of the ribosome.[1] This modification is introduced post-transcriptionally by a sequential enzymatic pathway involving two distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases, RsmH and RsmI.[1]

The RsmH/RsmI Methylation Pathway

The biosynthesis of m4Cm at position C1402 is a two-step process:

-

N4-methylation by RsmH: The methyltransferase RsmH first catalyzes the transfer of a methyl group from SAM to the N4 position of cytidine 1402.[1]

-

O2'-methylation by RsmI: Subsequently, the methyltransferase RsmI catalyzes the methylation of the 2'-hydroxyl group of the now N4-methylated cytidine, also using SAM as the methyl donor.[1]

Functional Significance in Translation

The presence of m4Cm at position 1402 in the P-site of the ribosome is critical for maintaining the fidelity of protein synthesis. This modification helps to ensure the correct reading frame is maintained and prevents frameshift errors during translation. The methyl groups of m4Cm are thought to provide steric constraints that stabilize the codon-anticodon interaction in the P-site.

Studies have shown that the absence of this modification leads to increased rates of translational errors, including frameshifting and premature termination. This highlights the importance of m4Cm in the fine-tuning of ribosome function.

References

An In-depth Technical Guide on the Function of N(4),O(2')-Dimethylcytidine in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N(4),O(2')-Dimethylcytidine (m4Cm) is a post-transcriptional RNA modification found conserved across different domains of life, playing a critical role in the fine-tuning of ribosomal function and, consequently, cellular protein synthesis. This technical guide provides a comprehensive overview of the biosynthesis, cellular localization, and functional significance of m4Cm. It delves into the quantitative impact of its presence on ribosomal stability and function, details the experimental protocols for its study, and provides visual representations of its biochemical context. This document is intended to serve as a foundational resource for researchers investigating epitranscriptomics and for professionals in drug development targeting cellular translation machinery.

Introduction to N(4),O(2')-Dimethylcytidine (m4Cm)

N(4),O(2')-Dimethylcytidine is a modified nucleoside derived from cytidine, characterized by two methyl group additions: one at the N4 position of the cytosine base and another at the 2'-hydroxyl group of the ribose sugar. This modification is predominantly found in ribosomal RNA (rRNA), a key component of the ribosome, the cellular machinery responsible for protein synthesis.

The presence of m4Cm has been identified in the small subunit (SSU) of ribosomes in various organisms. In Escherichia coli, it is found at position 1402 of the 16S rRNA[1]. In human mitochondria, the N4-methylcytidine (m4C) component of this modification is present at position C839 of the 12S rRNA[2][3]. More recently, the related N4,N4-dimethylcytidine (m42C) has been characterized in the 16S rRNA of archaea, where it is crucial for hyperthermophilic growth[4][5][6][7][8][9][10][11]. These findings underscore the evolutionary conservation and fundamental importance of this modification in ribosome function.

Biosynthesis of N(4),O(2')-Dimethylcytidine

The formation of N(4),O(2')-Dimethylcytidine is a two-step enzymatic process involving two distinct methyltransferases that utilize S-adenosyl methionine (SAM) as the methyl group donor.

-

N4-methylation of Cytidine: The first step is the methylation of the exocyclic amine at the N4 position of cytidine. In bacteria like E. coli, this reaction is catalyzed by the SAM-dependent methyltransferase RsmH (also known as MraW)[1][12]. The human mitochondrial ortholog responsible for the N4-methylation of cytidine at position C839 in the 12S rRNA is METTL15[2][3].

-

2'-O-methylation of the Ribose: The second step involves the methylation of the 2'-hydroxyl group of the ribose sugar. In E. coli, this is carried out by the enzyme RsmI, which acts on the m4C-modified nucleotide to complete the formation of m4Cm[1].

In archaea, a dedicated enzyme, referred to as m42C synthase, is responsible for the formation of N4,N4-dimethylcytidine and has been shown to be critical for survival at high temperatures[4][5][6][7][8][9][10][11].

References

- 1. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 4. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Enzymatic Synthesis Pathways for N(4),O(2')-Dimethylcytidine

For Researchers, Scientists, and Drug Development Professionals

The modification of nucleosides in RNA is a critical layer of epigenetic and epitranscriptomic regulation, influencing RNA structure, stability, and function. N(4),O(2')-Dimethylcytidine (m4Cm) is a specific modification found in ribosomal RNA (rRNA) that plays a crucial role in the fidelity of protein synthesis. This technical guide elucidates the known enzymatic pathways for the synthesis of N(4),O(2')-Dimethylcytidine, focusing on the well-characterized sequential methylation process in bacterial rRNA.

Executive Summary

The enzymatic synthesis of N(4),O(2')-Dimethylcytidine is not catalyzed by a single enzyme but is a two-step sequential process involving two distinct methyltransferases. This process has been most clearly elucidated in the context of bacterial 16S rRNA modification. The pathway involves an initial methylation at the N4 position of a specific cytidine residue, followed by methylation at the 2'-hydroxyl group of the ribose sugar. The primary enzymes responsible for this in Escherichia coli are RsmH and RsmI, which respectively catalyze the N4- and 2'-O-methylation of cytidine 1402 in the 16S rRNA.[1][2] This modification is crucial for the proper function of the ribosomal P-site, thereby influencing translational accuracy.[1][2]

The Sequential Enzymatic Synthesis Pathway

The biosynthesis of N(4),O(2')-Dimethylcytidine from a cytidine residue within an RNA strand proceeds through the following sequential enzymatic reactions:

-

N4-Methylation: A cytidine residue is first methylated at the exocyclic amino group (N4 position) to form N4-methylcytidine (m4C).

-

2'-O-Methylation: The resulting N4-methylcytidine is then methylated at the 2'-hydroxyl group of its ribose sugar to yield N(4),O(2')-Dimethylcytidine (m4Cm).

This pathway is highly specific to the substrate RNA, with the enzymes recognizing and modifying cytidine at a particular position within a larger RNA structure, often during ribosome biogenesis.

Diagram of the Proposed N(4),O(2')-Dimethylcytidine Synthesis Pathway

Caption: Sequential enzymatic synthesis of N(4),O(2')-Dimethylcytidine.

Key Enzymes in the N(4),O(2')-Dimethylcytidine Synthesis Pathway

The first step, N4-methylation of cytidine, is carried out by a specific class of S-adenosylmethionine (SAM)-dependent methyltransferases.

-

E. coli RsmH: RsmH is a conserved bacterial enzyme responsible for the N4-methylation of cytidine at position 1402 (C1402) in the 16S rRNA.[2][3] This modification occurs within the context of the 30S ribosomal subunit assembly. Interestingly, RsmH from E. coli has been reported to be capable of further methylating N4-methylcytidine to N4,N4-dimethylcytidine (m42C).[4]

-

Human METTL15: In humans, METTL15 has been identified as the primary N4-methylcytidine (m4C) methyltransferase.[5][6] It specifically methylates cytidine at position 839 (C839) in the mitochondrial 12S rRNA, a position analogous to C1402 in bacterial 16S rRNA.[5] The activity of METTL15 is crucial for the biogenesis of the mitochondrial ribosome and efficient mitochondrial protein synthesis.[6] The substrate for METTL15 is a late assembly intermediate of the small mitochondrial ribosomal subunit.[7]

Table 1: Substrate and Localization of N4-Methyltransferases

| Enzyme | Organism/Localization | Substrate RNA | Target Nucleotide |

| RsmH | E. coli (Bacteria) | 16S rRNA | C1402 |

| METTL15 | Human (Mitochondria) | 12S rRNA | C839 |

Following N4-methylation, a second methyltransferase acts on the 2'-hydroxyl group of the ribose.

-

E. coli RsmI: RsmI is an S-adenosylmethionine-dependent methyltransferase that catalyzes the 2'-O-methylation of the N4-methylated C1402 in bacterial 16S rRNA to form the final m4Cm modification.[1][2] RsmI belongs to the class III methyltransferase family and functions as a homodimer.[1] The sequential action of RsmH and RsmI ensures the precise formation of m4Cm1402, which is vital for fine-tuning the P-site of the ribosome.[2]

-

E. coli TrmJ: TrmJ is another well-characterized 2'-O-methyltransferase, primarily known for modifying position 32 in the anticodon loop of various tRNAs to either 2'-O-methylcytidine (Cm) or 2'-O-methyluridine (Um).[8] While its natural substrates are tRNAs, it represents a class of enzymes capable of 2'-O-methylation of cytidine. In Pseudomonas aeruginosa, TrmJ has been shown to be involved in the oxidative stress response.[9]

Table 2: Kinetic Parameters of E. coli TrmJ for Various tRNA Substrates

| Substrate tRNA | KM (μM) | kcat (min-1) |

| tRNA(fMet1) | 0.67 | 1.52 |

| tRNA(fMet2) | 0.81 | 1.42 |

| tRNA(Trp1) | 0.94 | 1.31 |

| tRNA(Gln1) | 9.88 | 1.20 |

| tRNA(Gln2) | 5.79 | 1.41 |

| tRNA(Ser1) | 11.82 | 2.30 |

Data from UniProt entry for E. coli TrmJ (P0AE01).[8] Note: These data are for tRNA substrates, not N4-methylcytidine.

Experimental Protocols: In Vitro Methylation Assay

A general protocol for an in vitro methylation assay to study these enzymes involves the following key steps. Specific buffer conditions and concentrations would need to be optimized for each enzyme.

Experimental Workflow for In Vitro Methylation Assay

Caption: General workflow for an in vitro enzymatic methylation assay.

Key Components and Considerations:

-

Enzyme Purification: Recombinant methyltransferases (e.g., RsmH, RsmI) are typically overexpressed in E. coli with an affinity tag (e.g., His-tag) for purification.[9]

-

Substrate Preparation: The RNA substrate, which is often a specific fragment of rRNA or a full-length tRNA, can be prepared by in vitro transcription using T7 RNA polymerase.[9]

-

Methyl Donor: Radiolabeled S-adenosyl-L-methionine (SAM), such as [3H]-SAM, is commonly used to track the transfer of the methyl group.

-

Reaction Buffer: The buffer composition (pH, salt concentration, and presence of divalent cations like Mg2+) is critical for enzyme activity and needs to be optimized.

-

Analysis: The incorporation of the radiolabeled methyl group into the RNA substrate can be quantified using scintillation counting after separating the RNA from the unincorporated [3H]-SAM. Alternatively, non-radioactive SAM can be used, and the product can be analyzed by HPLC or mass spectrometry to confirm the modification.

Conclusion and Future Directions

The enzymatic synthesis of N(4),O(2')-Dimethylcytidine is a highly specific, sequential process that is integral to ribosome function. The primary pathway involves the N4-methylation of a target cytidine by enzymes such as RsmH or METTL15, followed by 2'-O-methylation by enzymes like RsmI. The substrate specificity of these enzymes, which are directed to particular nucleotides within large RNA molecules, underscores the complexity of RNA modification networks.

For professionals in drug development, these enzymes represent potential targets for novel antimicrobial or therapeutic agents. Modulating the activity of these methyltransferases could disrupt ribosomal function and protein synthesis in pathogenic bacteria or in diseased human cells. Future research should focus on:

-

The in vitro reconstitution of the complete two-step synthesis of m4Cm on a minimal RNA substrate to determine the kinetic parameters of the entire pathway.

-

Elucidating the precise recognition mechanisms by which these enzymes identify their specific target cytidine within a large and complex RNA structure.

-

Screening for and designing specific inhibitors of these methyltransferases as potential therapeutic leads.

This guide provides a foundational understanding of the enzymatic synthesis of N(4),O(2')-Dimethylcytidine, offering a basis for further research and development in the fields of epitranscriptomics and drug discovery.

References

- 1. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal and solution structures of methyltransferase RsmH provide basis for methylation of C1402 in 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. METTL15 interacts with the assembly intermediate of murine mitochondrial small ribosomal subunit to form m4C840 12S rRNA residue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Methylation at position 32 of tRNA catalyzed by TrmJ alters oxidative stress response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Presence, Function, and Analysis of N(4),O(2')-Dimethylcytidine in Ribosomal RNA

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the modified ribonucleoside N(4),O(2')-Dimethylcytidine (m4Cm), with a particular focus on its presence in ribosomal RNA (rRNA). The document details its biosynthesis, functional implications, and the experimental methodologies for its detection and characterization.

Introduction to N(4),O(2')-Dimethylcytidine (m4Cm)

N(4),O(2')-Dimethylcytidine, abbreviated as m4Cm, is a post-transcriptionally modified cytidine nucleoside found in RNA. This modification involves the addition of a methyl group to the exocyclic amine at the N4 position of the cytosine base and another methyl group to the 2'-hydroxyl group of the ribose sugar. It is crucial to distinguish m4Cm from a similar modification, N4,N4-dimethylcytidine (m42C), where two methyl groups are attached to the N4 position of cytosine. While both are dimethylated cytidines, their locations in RNA and the enzymes responsible for their formation differ.

This guide will focus on m4Cm, its established presence in bacterial and eukaryotic mitochondrial rRNA, and the current understanding of its biological role. Notably, extensive literature review reveals no significant evidence of m4Cm presence in transfer RNA (tRNA).

Presence and Localization of m4Cm in rRNA

The occurrence of m4Cm has been primarily documented in the small subunit (SSU) of ribosomal RNA, a critical component of the ribosome's decoding center.

In Bacterial rRNA

In prokaryotes, particularly in the well-studied bacterium Escherichia coli, m4Cm is located at position C1402 of the 16S rRNA. This position is situated in helix 44, a highly conserved region that plays a pivotal role in the P-site of the ribosome, directly interacting with the codon of the messenger RNA (mRNA).[1][2][3] The formation of m4Cm at this site is a sequential process involving two distinct methyltransferase enzymes.

In Eukaryotic Mitochondrial rRNA

In mammalian mitochondria, a related modification, N4-methylcytidine (m4C), is found at the analogous position in the 12S mitochondrial rRNA (C839 in humans and C840 in mice).[1][4][5][6][7][8] While the N4-methylation is conserved, the subsequent 2'-O-methylation seen in bacteria does not occur at this position in mammalian mitochondrial rRNA.[1] The presence of m4C in the mitochondrial ribosome's decoding center suggests a conserved functional importance.

In Eukaryotic Cytosolic rRNA

Recent evidence has suggested the presence of m4Cm in the 18S rRNA of mammalian cells, indicating a potential role for this modification in cytosolic ribosomes as well.[9] However, this is a relatively new finding, and the majority of research on m4Cm in eukaryotes has been centered on mitochondrial rRNA.

Biosynthesis and Functional Significance

The synthesis of m4Cm and its counterpart m4C is carried out by specific S-adenosyl methionine (SAM)-dependent methyltransferases.

Enzymatic Pathway

-

In E. coli : The formation of m4Cm at C1402 is a two-step process:

-

RsmH : This enzyme, a homolog of the mammalian METTL15, first catalyzes the transfer of a methyl group to the N4 position of cytidine, forming N4-methylcytidine (m4C).[2][3]

-

RsmI : Subsequently, the RsmI enzyme adds a methyl group to the 2'-hydroxyl of the ribose, completing the formation of N(4),O(2')-Dimethylcytidine (m4Cm).[2][3]

-

-

In Mammalian Mitochondria : The methylation at C839 of the 12S rRNA is performed by:

The enzymatic pathways are depicted in the diagram below.

Functional Roles

The strategic placement of m4Cm and m4C in the ribosomal decoding center points to their importance in translation.

-

Ribosome Stability and Biogenesis : In hyperthermophilic archaea, the related m42C modification is crucial for ribosome stability and growth at high temperatures.[2][10][11][12] In human mitochondria, the depletion of METTL15, and thus the loss of m4C, leads to impaired assembly of the mitochondrial small ribosomal subunit, reduced mitochondrial protein synthesis, and decreased steady-state levels of oxidative phosphorylation system components.[1][4][6][7][8] Interestingly, some research suggests that the chaperone-like activity of METTL15, rather than its catalytic methyltransferase activity, is essential for mitoribosome biogenesis.[6]

-

Translation Fidelity : The location of this modification near the P-site codon suggests a role in ensuring the fidelity of mRNA decoding.[1] In E. coli, the absence of the N4-methylation at C1402 has been shown to increase non-AUG initiation and decrease stop codon read-through.[1]

Quantitative Data

Quantitative analysis of RNA modifications is a challenging field. While the presence of m4Cm and m4C has been confirmed in various organisms, precise stoichiometric data is limited.

For the related modification N4,N4-dimethylcytidine (m42C) in the 16S rRNA of Thermococcus kodakarensis, studies have provided more quantitative insights, as summarized in the table below.

| Organism | RNA | Position | Modification | Modification Frequency (Wild Type) | Modification Frequency ( knockout) | Reference |

| Thermococcus kodakarensis | 16S rRNA | C918 | m42C | Stoichiometric (Implied) | 0% | [2] |

For N(4),O(2')-Dimethylcytidine (m4Cm) in E. coli and N4-methylcytidine (m4C) in mammalian mitochondria, current literature primarily confirms their presence rather than providing specific abundance levels under different physiological conditions. The development of more sensitive quantitative techniques is expected to shed more light on the dynamics of these modifications.

Experimental Protocols for Detection and Analysis

The gold standard for the detection and site-specific localization of RNA modifications like m4Cm is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Generalized LC-MS/MS Workflow

A typical workflow for the analysis of m4Cm in rRNA involves several key steps, as illustrated in the diagram below.

Detailed Methodological Steps

-

RNA Isolation : High-quality total RNA is extracted from the cells or tissues of interest. Subsequently, the ribosomal RNA fraction is purified. This can be achieved through methods such as sucrose density gradient centrifugation to separate ribosomal subunits or preparative gel electrophoresis.

-

Enzymatic Digestion : The purified rRNA is digested into smaller fragments using specific RNases, such as RNase T1, which cleaves after guanosine residues. This allows for the generation of fragments containing the modification site of interest.[3]

-

Fragment Purification : The resulting RNA fragments are purified, often using high-performance liquid chromatography (HPLC) or affinity-based methods with complementary DNA probes.[3]

-

LC-MS/MS Analysis :

-

Chromatographic Separation : The purified fragments are separated using reversed-phase liquid chromatography.

-

Mass Spectrometry : The separated fragments are introduced into a high-resolution mass spectrometer.

-

Tandem MS (MS/MS) : Parent ions corresponding to the expected mass of the fragment containing the modification are selected and fragmented (e.g., using higher-energy collisional dissociation - HCD). The fragmentation pattern allows for the precise localization of the modification by identifying the mass shift corresponding to the dimethylation on a specific cytidine residue.[3]

-

-

Data Analysis : The resulting mass spectra are analyzed to identify the mass shift of +28.03 Da (two methyl groups) on a cytidine-containing fragment compared to its unmodified counterpart. The fragmentation data confirms the position of this mass shift.

Conclusion and Future Directions

N(4),O(2')-Dimethylcytidine and its related modification N4-methylcytidine are integral components of the ribosomal machinery in bacteria and mammalian mitochondria. Their strategic location in the decoding center underscores their importance in ribosome biogenesis, stability, and the fidelity of protein synthesis. While significant progress has been made in identifying the enzymes responsible for these modifications and their general functions, several areas warrant further investigation.

Future research should focus on:

-

Quantitative Dynamics : Developing and applying methods to accurately quantify the stoichiometry of m4Cm/m4C under various physiological and stress conditions to understand its regulatory potential.

-

Functional Interplay : Investigating the interplay between m4Cm/m4C and other rRNA modifications in the decoding center to elucidate the collective impact on ribosome function.

-

Drug Development : Exploring the enzymes responsible for m4Cm/m4C formation, such as METTL15, as potential targets for novel therapeutics, particularly in the context of mitochondrial dysfunction and diseases.

This technical guide provides a foundational understanding of N(4),O(2')-Dimethylcytidine, offering valuable insights for researchers and professionals in the fields of molecular biology, RNA biochemistry, and drug discovery.

References

- 1. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. METTL15 interacts with the assembly intermediate of murine mitochondrial small ribosomal subunit to form m4C840 12S rRNA residue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The human mitochondrial 12S rRNA m4C methyltransferase METTL15 is required for mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

N(4),O(2')-Dimethylcytidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(4),O(2')-Dimethylcytidine (m⁴Cm) is a modified ribonucleoside, a derivative of cytidine with methyl groups attached at the N4 position of the cytosine base and the 2'-hydroxyl group of the ribose sugar. This modification is found in ribosomal RNA (rRNA), where it plays a role in fine-tuning ribosome structure and function.[1] This technical guide provides a detailed overview of the known physicochemical properties of N(4),O(2')-Dimethylcytidine, outlines relevant experimental protocols for its characterization, and illustrates its biological context. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development who are investigating the roles of modified nucleosides in biological systems.

Physicochemical Properties

The following tables summarize the key physicochemical properties of N(4),O(2')-Dimethylcytidine.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | N(4),O(2')-Dimethylcytidine | - |

| Abbreviation | m⁴Cm | [1] |

| Molecular Formula | C₁₁H₁₇N₃O₅ | [2][3] |

| Molecular Weight | 271.27 g/mol | [2][3][4] |

| CAS Number | 13048-95-8 | [2][3] |

| Appearance | Solid (presumed) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Table 2: Solubility and pKa

| Property | Value | Notes |

| Solubility | No specific data is available for N(4),O(2')-Dimethylcytidine. For the structurally related N4-acetylcytidine, solubility is ~2 mg/mL in PBS (pH 7.2) and ~1 mg/mL in DMSO.[5] | This information is for a related compound and should be used as an estimation with caution. |

| pKa | No experimental data is available. Computational studies on related modified nucleobases suggest that methylation at the N4 position can influence the pKa of the cytidine base.[6][7] | The pKa is a critical parameter for understanding ionization state at physiological pH. |

Table 3: Spectroscopic Data

| Spectrum | Data | Notes |

| UV/Vis (λmax) | No specific data is available for N(4),O(2')-Dimethylcytidine. For the related N4-acetylcytidine, λmax values of 215, 247, and 299 nm have been reported.[5] Another study reports a λmax of 302 nm for N4-acetylcytidine.[8] | The UV absorbance spectrum is useful for quantification and purity assessment. |

| ¹H NMR | Specific chemical shift data is not readily available in the public domain but may be found in the supplementary materials of cited literature.[9][10] | ¹H NMR is essential for structural elucidation. |

| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. The SpectraBase database may contain the ¹³C NMR spectrum for the related N4-methyl-2'-methoxycytidine, requiring an account for full access.[11] | ¹³C NMR provides detailed information on the carbon skeleton. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) has been used to confirm the mass of related modified nucleosides.[1][9][12] | HRMS provides the exact mass, confirming the elemental composition. |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of N(4),O(2')-Dimethylcytidine.

Synthesis of N(4),O(2')-Dimethylcytidine

While a specific, detailed protocol for the synthesis of N(4),O(2')-Dimethylcytidine was not found in the immediate search results, a general synthetic strategy can be inferred from the synthesis of other N4- and 2'-O-methylated cytidine analogues.[9][10] The synthesis would likely involve a multi-step process starting from a protected cytidine derivative.

Materials:

-

Protected cytidine (e.g., with silyl protecting groups for the 3' and 5' hydroxyls)

-

Methylating agent for the N4 position (e.g., methylamine)

-

Methylating agent for the 2'-hydroxyl group (e.g., methyl iodide)

-

Base (e.g., sodium hydride)

-

Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)

-

Reagents for protection and deprotection (e.g., TBDMS-Cl, TBAF)

-

Silica gel for column chromatography

-

HPLC system for purification

General Procedure:

-

Protection of Cytidine: The 3' and 5' hydroxyl groups of cytidine are protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS).

-

N4-Methylation: The exocyclic amine at the N4 position is methylated. This can be achieved by first activating the C4 position followed by reaction with methylamine.[10]

-

2'-O-Methylation: The 2'-hydroxyl group is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.[10]

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed.

-

Purification: The final product is purified using silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).[10]

Determination of Solubility

A general protocol for determining the solubility of a test chemical can be adapted for N(4),O(2')-Dimethylcytidine.

Materials:

-

N(4),O(2')-Dimethylcytidine

-

Solvents of interest (e.g., water, PBS, DMSO, ethanol)

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of solid N(4),O(2')-Dimethylcytidine is added to a known volume of the solvent in a vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry if the molar extinction coefficient is known.

Determination of pKa

The pKa of the cytidine base can be determined experimentally using NMR or UV-Vis spectrophotometry.

Procedure (UV-Vis Spectrophotometry):

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of N(4),O(2')-Dimethylcytidine is prepared and diluted to a constant final concentration in each of the buffer solutions.

-

UV-Vis Measurement: The UV-Vis absorbance spectrum of each sample is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.

Mass Spectrometry Analysis

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides.[1]

Procedure:

-

Sample Preparation: N(4),O(2')-Dimethylcytidine is dissolved in a suitable solvent compatible with the LC-MS system.

-

Liquid Chromatography (LC) Separation: The sample is injected into an HPLC system, typically with a C18 reversed-phase column, to separate it from any impurities. A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Mass Spectrometry (MS) Detection: The eluent from the LC is introduced into the electrospray ionization source of the mass spectrometer.

-

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be performed to obtain fragment ions for structural confirmation.

Biological Context and Workflow Visualization

N(4),O(2')-Dimethylcytidine is a post-transcriptional modification found in the 16S ribosomal RNA of organisms like Escherichia coli.[1][13] This modification is introduced by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Its presence in the P site of the ribosome is thought to fine-tune the local structure, thereby modulating the fidelity of decoding during protein synthesis.[1]

The following diagram illustrates the biosynthesis and functional role of N(4),O(2')-Dimethylcytidine in the ribosome.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. N(4), O(2')-Dimethylcytidine | C11H17N3O5 | CID 3080688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13048-95-8 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of N4,O2'-dimethylcytidine, a rare nucleoside constituent of Escherichia coli 16-S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Conformation of N(4),O(2')-Dimethylcytidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and conformational properties of the modified nucleoside, N(4),O(2')-Dimethylcytidine. Due to the limited availability of specific experimental data for this particular molecule, this guide presents a composite of computational data and generalized experimental protocols adapted from studies of closely related methylated cytidines.

Introduction

N(4),O(2')-Dimethylcytidine is a rare modified ribonucleoside, first identified in the 16S ribosomal RNA of Escherichia coli.[1] Its structure features methyl groups at the N4 position of the cytosine base and the 2'-hydroxyl position of the ribose sugar. These modifications can significantly influence the nucleoside's physicochemical properties, including its conformation, base-pairing capabilities, and interactions with enzymes, thereby impacting RNA structure and function. Understanding the precise three-dimensional structure and conformational dynamics of N(4),O(2')-Dimethylcytidine is crucial for elucidating its biological roles and for the rational design of RNA-based therapeutics.

Molecular Structure and Properties

The fundamental structure of N(4),O(2')-Dimethylcytidine is confirmed by its entry in the PubChem database (CID 3080688).[2] A summary of its key computed chemical and physical properties is presented in Table 1.

Table 1: Computed Chemical and Physical Properties of N(4),O(2')-Dimethylcytidine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O₅ | PubChem[2] |

| Molecular Weight | 271.27 g/mol | PubChem[2] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | PubChem[2] |

| InChI | InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 | PubChem[2] |

| Canonical SMILES | CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | PubChem[2] |

| XLogP3 | -1.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Conformational Analysis

The conformation of nucleosides is primarily defined by the puckering of the ribose sugar ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.

-

Sugar Pucker: The ribose ring in nucleosides typically adopts one of two major conformations: C2'-endo or C3'-endo. The 2'-O-methylation in N(4),O(2')-Dimethylcytidine is expected to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This conformational preference can impart a higher degree of rigidity to the nucleoside.

-

Glycosidic Torsion Angle (χ): The orientation of the cytosine base relative to the ribose sugar is described by the glycosidic torsion angle χ (O4'-C1'-N1-C2). This angle can be either syn or anti. For pyrimidine nucleosides, the anti conformation is generally favored due to reduced steric hindrance.

-

Backbone Torsion Angles: The conformation of the phosphate backbone in an RNA strand containing N(4),O(2')-Dimethylcytidine will be influenced by the preferred sugar pucker and glycosidic torsion angle of the modified residue.

Table 2: Representative Torsional Angles for N4-acetyl-2'-O-methylcytidine

| Torsional Angle | Range (°) |

| α (O3'-P-O5'-C5') | -70 to -50 |

| β (P-O5'-C5'-C4') | 170 to 190 |

| γ (O5'-C5'-C4'-C3') | 50 to 70 |

| δ (C5'-C4'-C3'-O3') | 80 to 90 (C3'-endo) |

| ε (C4'-C3'-O3'-P) | -160 to -140 |

| ζ (C3'-O3'-P-O5') | -80 to -60 |

| χ (O4'-C1'-N1-C2) | -170 to -150 (anti) |

Note: These values are illustrative and based on related compounds. Actual values for N(4),O(2')-Dimethylcytidine may vary.

Experimental Protocols for Structural Analysis

A combination of crystallographic and spectroscopic techniques is essential for a thorough structural analysis of N(4),O(2')-Dimethylcytidine.

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its crystalline state.

Methodology:

-

Synthesis and Crystallization: The first step involves the chemical or enzymatic synthesis of N(4),O(2')-Dimethylcytidine, followed by purification. The purified nucleoside is then crystallized, which is often the most challenging step. Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), can be employed using a range of solvents and precipitants.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, which is more representative of their biological environment.

Methodology:

-

Sample Preparation: A solution of N(4),O(2')-Dimethylcytidine is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D NMR (¹H and ¹³C): One-dimensional proton and carbon NMR spectra are acquired to identify and assign the chemical shifts of all atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning the protons of the ribose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is useful for assigning the base and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, which is crucial for determining the glycosidic torsion angle and the sugar pucker. For instance, a strong NOE between H1' and H8/H6 protons is indicative of a syn conformation, while a strong NOE between H1' and H2' suggests an anti conformation.

-

Visualization of Structural Analysis Workflow

The following diagrams illustrate the key molecular structure and a generalized workflow for the structural analysis of N(4),O(2')-Dimethylcytidine.

Caption: Molecular structure of N(4),O(2')-Dimethylcytidine.

Caption: Generalized workflow for structural analysis.

Conclusion

The structural and conformational analysis of N(4),O(2')-Dimethylcytidine is fundamental to understanding its influence on RNA biology. While specific experimental data for this modified nucleoside is sparse, the combination of computational data and established analytical techniques such as X-ray crystallography and NMR spectroscopy provides a robust framework for its characterization. The methodologies outlined in this guide offer a comprehensive approach for researchers to elucidate the precise three-dimensional structure and conformational dynamics of N(4),O(2')-Dimethylcytidine and other modified nucleosides, which is essential for advancing our knowledge of RNA function and for the development of novel RNA-targeted therapeutics.

References

Early Investigations into N(4),O(2')-Dimethylcytidine (m4Cm) in Escherichia coli Ribosomal RNA

A Technical Overview for Researchers and Drug Development Professionals

This document provides a comprehensive analysis of the foundational research on the modified nucleoside N(4),O(2')-dimethylcytidine (m4Cm), previously referred to as N-4-methyl-2'-O-methyl cytidine, in the bacterium Escherichia coli. It integrates the initial discovery and characterization with the contemporary understanding of its biosynthesis and location within the 16S ribosomal RNA (rRNA).

Executive Summary

Early studies in the 1960s identified a rare, doubly methylated cytidine derivative in the 16S rRNA of E. coli. This molecule, N(4),O(2')-dimethylcytidine, was isolated and characterized using classic biochemical techniques of the era. More recent research has precisely located this modification at position 1402 of the 16S rRNA and has elucidated the enzymatic pathway responsible for its synthesis. This technical guide will detail the pioneering experimental approaches, present the current model of m4Cm biosynthesis, and provide a consolidated view of this specific RNA modification in E. coli.

Discovery and Initial Characterization

The seminal work on N(4),O(2')-dimethylcytidine in E. coli was published by Nichols and Lane in 1968.[1] Their research provided the first characterization of this rare nucleoside as a constituent of E. coli 16S rRNA. The identification and characterization relied on a combination of chromatographic and electrophoretic techniques to isolate and analyze the modified nucleoside from total RNA hydrolysates.

Experimental Protocols

2.1.1 Isolation of 16S Ribosomal RNA

-

Cell Culture and Lysis: E. coli cells were cultured in nutrient-rich media and harvested during the logarithmic growth phase. The cells were then lysed using enzymatic (e.g., lysozyme) and/or mechanical (e.g., sonication) methods to release cellular contents.

-

Ribosome Isolation: Ribosomes were isolated from the cell lysate by differential centrifugation. This process involves a series of centrifugation steps at increasing speeds to pellet cellular debris, followed by ultracentrifugation to pellet the ribosomes.

-

RNA Extraction: Total RNA was extracted from the isolated ribosomes, likely using a phenol-chloroform extraction method to remove proteins, followed by ethanol precipitation to concentrate the RNA. The 16S and 23S rRNA components would then be separated, possibly by sucrose gradient centrifugation.

2.1.2 Hydrolysis of RNA and Nucleoside Analysis

-

Enzymatic Digestion: The purified 16S rRNA was enzymatically hydrolyzed to its constituent nucleosides using a combination of ribonucleases and phosphatases.

-

Chromatographic and Electrophoretic Separation: The resulting mixture of nucleosides was then separated and analyzed. The techniques employed included:

-

Paper Chromatography: A common method at the time for separating mixtures of small molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).

-

Electrophoresis: Separation of the charged nucleosides in an electric field, likely on a paper or gel matrix.[1]

-

The combination of these techniques allowed for the isolation of the novel modified nucleoside, which could then be subjected to further chemical and physical analysis to determine its structure.

Modern Understanding of N(4),O(2')-Dimethylcytidine in E. coli

Contemporary research has refined our understanding of this modification, confirming its identity and pinpointing its location and biosynthetic pathway. It is now understood that the modification at position C1402 in E. coli 16S rRNA is N4,2'-O-dimethylcytidine (m4Cm), not N4,N4-dimethylcytidine (m42C).[1] This distinction is crucial, as m42C has not been detected in E. coli under standard laboratory conditions.[1]

Biosynthesis of m4Cm at Position 1402

The formation of m4Cm at position 1402 of the 16S rRNA is a two-step enzymatic process:

-

N4-methylation: The enzyme RsmH, an N4-methyltransferase, first methylates the N4 position of the cytidine base to form N4-methylcytidine (m4C).[1][2]

-

2'-O-methylation: Subsequently, the enzyme RsmI, a 2'-O-methyltransferase, methylates the 2'-hydroxyl group of the ribose sugar, completing the formation of N(4),O(2')-dimethylcytidine (m4Cm).[1]

The loss of the initial N4-methylation by RsmH has been shown to affect the fidelity of translation, suggesting a role for this modification in ribosome function.[2]

Data Summary

The early studies were primarily qualitative and structural in nature. However, the following table summarizes the key characteristics of N(4),O(2')-dimethylcytidine in E. coli.

| Parameter | Finding | Reference |

| Modified Nucleoside | N(4),O(2')-Dimethylcytidine (m4Cm) | [1] |

| Location in E. coli | 16S Ribosomal RNA | [1] |

| Specific Position | C1402 | [1] |

| Biosynthetic Enzymes | RsmH (N4-methyltransferase) and RsmI (2'-O-methyltransferase) | [1] |

Visualizations

Experimental Workflow for Discovery

Caption: Workflow for the initial isolation and characterization of m4Cm.

Biosynthetic Pathway of m4Cm

Caption: The sequential enzymatic synthesis of m4Cm in E. coli 16S rRNA.

Conclusion

The early characterization of N(4),O(2')-dimethylcytidine in E. coli 16S rRNA by Nichols and Lane laid the groundwork for our current understanding of this modified nucleoside.[1] While the techniques have evolved, their fundamental discovery has been validated and expanded upon, revealing a specific, two-step enzymatic pathway for its creation. The precise role of m4Cm in ribosome function remains an area of active investigation, but its conservation suggests an important role in the fine-tuning of protein synthesis. This historical and modern overview provides a solid foundation for researchers and professionals in the field of RNA biology and drug development.

References

- 1. Characterization of N4,O2'-dimethylcytidine, a rare nucleoside constituent of Escherichia coli 16-S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]